3,4-dimethoxy-N-(4-(2-((4-methoxyphenethyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide
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Overview
Description
Benzamides are a significant class of amide compounds. These compounds have been widely used in various industries such as medical, industrial, biological, and potential drug industries . They are found in various natural products in organic chemistry .
Synthesis Analysis
A series of novel benzamide compounds were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . All the obtained products were purified, and the analysis of these products was determined with IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .
Molecular Structure Analysis
Molecular structures of related compounds were reported to consist of asymmetric units in orthorhombic and monoclinic crystal systems . The molecular structures of the compounds are stabilized by secondary intermolecular interactions .
Chemical Reactions Analysis
The reduction of nitriles and amides in the presence of catalysts such as LiAlH4 and NaBH4, tin, or iron have been used for the preparation of secondary amines . NaBH4 is a powerful reducing agent that has been used for the reduction of different functional groups .
Scientific Research Applications
Synthesis and Biological Activity
Research on structurally related compounds has focused on their synthesis and evaluation for various biological activities. For instance, novel compounds with potential anti-inflammatory and analgesic properties have been synthesized from related chemical structures, showing promising COX-2 inhibitory activity, which could suggest applications in drug development for inflammation and pain management (A. Abu‐Hashem, S. Al-Hussain, M. Zaki, 2020).
Antimicrobial Evaluation
Another area of research involves the synthesis and antimicrobial evaluation of compounds with a thiazole backbone. These studies aim to explore the potential of these compounds as antimicrobial agents, highlighting a pathway for the development of new antibiotics or antifungal agents (Sailaja Rani Talupur, K. Satheesh, K. Chandrasekhar, 2021).
Photodynamic Therapy Applications
Research into the synthesis and characterization of new compounds also extends to photodynamic therapy (PDT) applications, particularly for cancer treatment. Studies on novel zinc phthalocyanine compounds, for example, show high singlet oxygen quantum yield, suggesting their potential as Type II photosensitizers in PDT (M. Pişkin, E. Canpolat, Ö. Öztürk, 2020).
Corrosion Inhibition
The chemical structure may also find applications in the field of corrosion inhibition. Benzothiazole derivatives, for example, have been studied for their effectiveness in protecting steel against corrosion in acidic environments. These compounds act as adsorbents on the steel surface, providing a barrier against corrosive agents (Zhiyong Hu, Meng Yan-bin, Xuemei Ma, et al., 2016).
Mechanism of Action
Properties
IUPAC Name |
3,4-dimethoxy-N-[4-[2-[2-(4-methoxyphenyl)ethylamino]-2-oxoethyl]-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O5S/c1-29-18-7-4-15(5-8-18)10-11-24-21(27)13-17-14-32-23(25-17)26-22(28)16-6-9-19(30-2)20(12-16)31-3/h4-9,12,14H,10-11,13H2,1-3H3,(H,24,27)(H,25,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZDWCAYVLFVIOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)CC2=CSC(=N2)NC(=O)C3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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